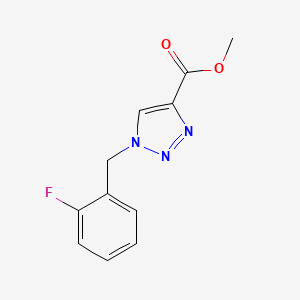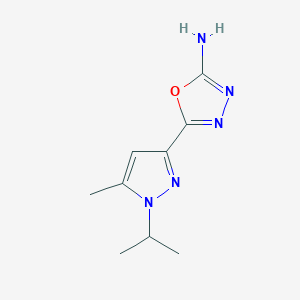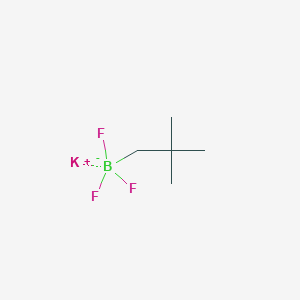
Potassium trifluoro(neopentyl)borate
概要
説明
Potassium trifluoro(neopentyl)borate is a type of organoboron reagent . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
The first reports on potassium organotrifluoroborates appeared in the literature in 1960, when Chambers prepared CF 3 BF 3 K by treatment of Me 3 SnCF 3 with BF 3 gas followed by a work-up with aqueous KF . An operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .Molecular Structure Analysis
The molecular formula of this compound is C5H11BF3K . The InChI code is 1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 .Chemical Reactions Analysis
This compound is a versatile reagent used in a variety of chemical reactions. It is particularly useful in Suzuki–Miyaura cross-coupling reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .科学的研究の応用
Potassium Trifluoro(organo)borates in Organic Chemistry Potassium trifluoro(organo)borates, which are highly stable organoboron derivatives, have become prominent alternatives to other organoboron reagents in organic chemistry. Their notable reactivity, evidenced through the formation of difluoroboranes and transmetallation reactions with transition metals, makes them more reactive than boronic acids or esters. Their preparation and reactivity in various chemical reactions are of significant interest (Darses & Genêt, 2003).
In Synthesis of Alanine Derivatives Potassium trifluoro(organo)borates are effective in reacting with dehydroamino esters, catalyzed by rhodium complexes. This reaction facilitates the formation of alanine derivatives with diverse amino protecting groups in good to high yields (Navarre, Darses & Genêt, 2004).
Rhodium-Catalyzed 1,4-Additions to α,β-Unsaturated Esters The efficient and enantioselective conjugate addition of potassium trifluoro(organo)borates to α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes, is another application. This process yields Michael adducts with high enantiomeric excesses, up to 96% (Navarre, Pucheault, Darses & Genêt, 2005).
In Cross-Coupling Reactions These organoboron compounds are also utilized in cross-coupling reactions. For example, the palladium-catalyzed coupling reaction of potassium alkyltrifluoroborates with aryl or alkenyl triflates leads to the production of corresponding arenes or alkenes in high yield. These borates are stable solids and can be stored indefinitely, making them convenient for use in various functional group transformations (Molander & Ito, 2001).
Safety and Hazards
Potassium trifluoro(neopentyl)borate is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust and contact with skin and eyes. Use of protective clothing, gloves, safety glasses, and dust respirator is advised .
将来の方向性
Potassium trifluoro(neopentyl)borate is a versatile reagent with potential for further development and application in various chemical reactions. Its stability and compliance with strong oxidative conditions make it an attractive choice for future research . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings is a topic of ongoing study .
作用機序
Target of Action
Potassium trifluoro(neopentyl)borate primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Mode of Action
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This compound plays a crucial role in this transmetalation process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of many organic compounds .
Pharmacokinetics
These properties suggest that the compound is likely to have good stability and could potentially be stored for long periods without significant degradation .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, making this compound a valuable reagent in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the SM cross-coupling reaction, in which the compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability are likely to be robust under a wide range of conditions .
生化学分析
Biochemical Properties
Potassium trifluoro(neopentyl)borate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with palladium complexes, facilitating the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of organic groups from boron to palladium, which is crucial for the formation of new carbon-carbon bonds .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can impact the activity of voltage-gated potassium channels, which are essential for cellular proliferation and metabolic reprogramming . Additionally, this compound may alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in Suzuki–Miyaura coupling, this compound undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium, which is a key step in the coupling reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and long shelf-life, making it suitable for various biochemical applications . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of this compound may lead to cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, the compound may interact with enzymes involved in the synthesis and degradation of organic molecules, altering the balance of metabolic pathways . These interactions can have significant effects on cellular function and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can vary depending on the cell type and experimental conditions . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or other cellular structures, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
特性
IUPAC Name |
potassium;2,2-dimethylpropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXOGXAOXXGHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674898 | |
| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150655-02-9 | |
| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium (2,?2-?dimethylpropyl)?trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
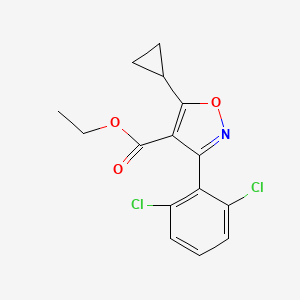
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)
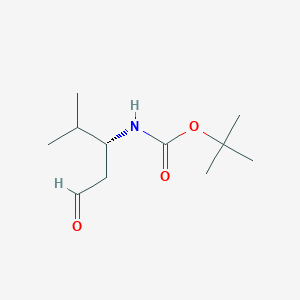
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)
